Losoxantrone

Beschreibung

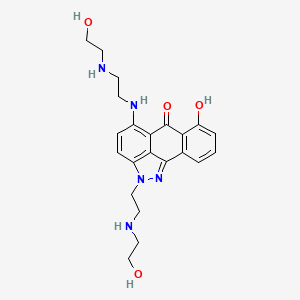

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O4/c28-12-9-23-6-7-25-15-4-5-16-20-19(15)22(31)18-14(2-1-3-17(18)30)21(20)26-27(16)11-8-24-10-13-29/h1-5,23-25,28-30H,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQEQPFUCPDCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC4=C3C2=NN4CCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236949 | |

| Record name | Losoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88303-60-0 | |

| Record name | Losoxantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88303-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Losoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088303600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47KPH00809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Losoxantrone Action

Molecular Target Engagement

Losoxantrone engages with molecular targets within the cell, with a primary focus on DNA and the enzyme topoisomerase II.

DNA Intercalation Dynamics and Consequences

This compound, similar to doxorubicin (B1662922) and mitoxantrone (B413), intercalates into DNA nih.govaacrjournals.org. This intercalation involves the insertion of the planar aromatic ring structure of this compound between the base pairs of the DNA double helix aacrjournals.org. This physical interaction with DNA is a key aspect of its mechanism researchgate.net. Cell growth inhibitory activity has shown a correlation with DNA binding, suggesting that targeting DNA is a significant mode of action for these compounds acs.orgnih.gov.

Topoisomerase II Inhibition

A crucial aspect of this compound's mechanism is its inhibition of topoisomerase II nih.govpatsnap.comaacrjournals.orgoup.com. Topoisomerase II is an essential enzyme responsible for managing DNA topology by creating transient double-strand breaks, passing a segment of DNA through the break, and then rejoining the strands. This process is vital for DNA replication, transcription, recombination, and chromosome segregation icm.edu.pldntb.gov.ua. By inhibiting topoisomerase II, this compound interferes with these critical functions.

Anthrapyrazoles, including this compound, are considered potent topoisomerase II inhibitors researchgate.netoup.com. Their activity in inhibiting topoisomerase II is consistent with observations of stimulated protein-linked DNA strand breaks oup.com.

This compound and other anthrapyrazole analogues have been investigated for their ability to inhibit the catalytic activity of topoisomerase IIα researchgate.netacs.orgnih.gov. Studies measuring the inhibition of topoisomerase II decatenation activity have shown that this compound is among the most potent inhibitors researchgate.netspandidos-publications.com. However, research indicates that cell growth inhibition does not always correlate strongly with the inhibition of topoisomerase IIα catalytic activity, suggesting that the cytotoxic effects are not solely due to this mechanism acs.orgnih.gov.

This compound induces both single- and double-stranded DNA breaks nih.govpatsnap.comaacrjournals.org. This induction of DNA cleavage is a direct consequence of its interaction with topoisomerase II. This compound acts as a topoisomerase II poison, stabilizing the covalent enzyme-DNA cleavage complex acs.orgnih.gov. This complex is an intermediate state where the enzyme is covalently linked to the cleaved DNA strands. The stabilization of this complex by this compound prevents the religation of the DNA strands, leading to the accumulation of DNA breaks nih.gov.

The ability of this compound to induce DNA cleavage is considered a significant contributor to its cytotoxic activity acs.orgnih.gov. The sequence selectivity of DNA cleavage induced by anthrapyrazoles like this compound has been noted to be similar to that of mitoxantrone nih.gov.

Inhibition of Topoisomerase IIα Catalytic Activity

Cellular Responses and Intracellular Pathways

The molecular interactions of this compound trigger a cascade of cellular responses, ultimately impacting cell survival.

Disruption of DNA Replication and Transcription Processes

By intercalating into DNA and inhibiting topoisomerase II, this compound disrupts essential DNA-templated processes, including DNA replication and transcription nih.govpatsnap.comncats.io. The inhibition of topoisomerase II, which is crucial for resolving topological challenges during replication and transcription, directly impedes the progression of replication forks and transcription machinery patsnap.comicm.edu.plbibliotekanauki.pl. This disruption leads to stalled processes, accumulation of DNA damage, and ultimately, the activation of cell death pathways. This compound is considered a potent inhibitor of DNA synthesis ncats.ioncats.io.

Here is a summary of key mechanistic data:

| Mechanism | Effect on DNA/Enzyme | Consequence | Supporting Evidence |

| DNA Intercalation | Insertion between DNA base pairs | Disruption of DNA structure and processes | nih.govaacrjournals.orgresearchgate.netacs.orgnih.gov |

| Topoisomerase II Inhibition | Interference with enzyme function | Impaired DNA topology management | nih.govpatsnap.comaacrjournals.orgoup.com |

| Topo IIα Catalytic Inhibition | Reduced enzyme's decatenation activity | Contributes to overall topoisomerase II inhibition | researchgate.netacs.orgnih.govspandidos-publications.com |

| Induction of DNA Cleavage | Stabilization of DNA-Topo II cleavage complex | Accumulation of single- and double-strand breaks | nih.govpatsnap.comaacrjournals.orgacs.orgnih.gov |

| Disruption of DNA Replication | Impeded replication fork progression due to DNA damage | Inhibition of DNA synthesis, blockage of cell division | nih.govpatsnap.comncats.ioncats.io |

| Disruption of Transcription | Interference with transcriptional machinery movement | Impaired RNA synthesis | nih.govpatsnap.com |

Induction of Programmed Cell Death (Apoptosis)

The DNA damage induced by this compound, primarily through topoisomerase II inhibition and the resulting single- and double-stranded DNA breaks, can trigger programmed cell death, known as apoptosis nih.govnih.gov. The severity of the genotoxic stress induced by chemotherapeutic agents like this compound can lead to the activation of apoptosis pathways nih.gov. While the direct link between this compound-induced DNA damage and apoptosis has been noted nih.gov, research on related compounds like a novel aza-anthrapyrazole suggests that delayed apoptosis can be a primary mode of cell death, potentially influenced by factors beyond enzyme-mediated DNA damage, including free radical-mediated DNA damage karger.com. This indicates that while topoisomerase II inhibition is a primary trigger, the full apoptotic response may involve complex downstream events.

Redox Mechanisms and Free Radical Considerations

The redox properties of cytotoxic agents play a significant role in their activity and potential for off-target effects, particularly cardiotoxicity. This compound exhibits distinct redox characteristics compared to traditional anthracyclines.

Comparative Analysis of Free Radical Production with Anthracyclines

A key difference between this compound and anthracyclines like doxorubicin lies in their propensity to generate reactive free radicals. Anthracyclines can undergo one-electron reduction at their quinone oxygen to form a semiquinone, which then interacts with molecular oxygen to produce superoxide (B77818) anions and other highly reactive oxygen species aacrjournals.orgmdpi.comscirp.org. This free radical formation is considered a major mechanism contributing to the cardiotoxicity associated with anthracycline use aacrjournals.orgscirp.org.

In contrast, this compound, an anthrapyrazole, features an imino group instead of a keto group in its central chromophore moiety aacrjournals.orgmdpi.com. This structural difference is significant as it precludes the facile formation of free radicals via the NADPH-dependent pathway common to anthracyclines aacrjournals.org. Preclinical studies, such as those using a fetal mouse heart model and rat liver microsomal preparations, have demonstrated that this compound causes substantially less free radical formation compared to doxorubicin aacrjournals.org. This reduced capacity for free radical generation is a theoretical basis for the anticipated lower cardiotoxicity of this compound compared to anthracyclines aacrjournals.orgnih.govmdpi.com.

Despite the generally lower propensity for free radical formation compared to anthracyclines, it has been suggested that redox activation of this compound might be possibly responsible for cardiac toxicity in some contexts icf.ro. Additionally, this compound has been shown to form complexes with Fe(III), which may lead to oxidative damage in various tissues researchgate.net. While the extent and mechanism of this potential oxidative damage differ from the direct redox cycling of anthracyclines, it suggests that oxidative processes might still play some role in this compound's biological activity or toxicity profile.

Preclinical Efficacy Studies of Losoxantrone

In Vitro Cytotoxicity Profiling

In vitro studies have been crucial in characterizing Losoxantrone's direct effects on cancer cells.

This compound has been evaluated for its cytotoxic activity against a wide array of cancer cell lines. In the National Cancer Institute (NCI) drug evaluation screen, this compound demonstrated activity against various cell lines, including those derived from central nervous system cancers, leukemias, and lung tumors. aacrjournals.org Studies have also assessed its activity against human breast carcinoma, head and neck squamous cell carcinoma, and ovarian cancer cells. researchgate.net this compound has shown impressive cytotoxic activity across a broad range of tumor cell lines, exhibiting a spectrum of antitumor activity similar to that of mitoxantrone (B413). researchgate.netresearchgate.net

Quantitative assessment of this compound's in vitro potency is typically reported using IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Studies have determined IC50 values for this compound across various cell lines. For instance, in a study comparing this compound with other anthrapyrazole analogues, this compound was found to be the most potent inhibitor of cell growth among the tested compounds, with IC50 values ranging from 0.1 to 45.2 µM across four cell lines (human breast carcinoma, head and neck squamous cell carcinoma, leukemia, and Chinese hamster ovary cells). researchgate.netresearchgate.net this compound and another anthrapyrazole, piroxantrone (B1684485), were identified as the most potent inhibitors of topoisomerase II activity, although a direct correlation between cytotoxic activity and topoisomerase II inhibition was not consistently observed across all analogues tested. researchgate.netnih.gov

While specific comprehensive tables of IC50 values for this compound across a wide range of cell lines were not consistently available in the search results, the data indicates that this compound generally exhibits cytotoxic activity in the micromolar range against various cancer cell types. researchgate.netmdpi.comuniss.itmdpi.commdpi.comnih.govcapes.gov.brnih.gov

Evaluation across Diverse Cancer Cell Lines (e.g., Leukemias, Breast Carcinoma, Lung Tumors, Head and Neck Squamous Cell Carcinoma, Ovarian Cancer)

In Vivo Antitumor Activity in Xenograft Models

Beyond in vitro studies, this compound's efficacy has been investigated in in vivo models, particularly in xenograft models where human tumors are implanted into immunocompromised mice. google.comcollectionscanada.gc.ca

This compound has demonstrated antitumor activity in various murine tumor models. aacrjournals.org Studies have specifically evaluated its efficacy in carcinoma models, including human prostatic carcinoma xenografts. aacrjournals.orgkarger.com In human prostate carcinoma models, this compound (referred to as DuP-941) showed activity, although a novel 9-aza-anthrapyrazole, BBR 3438, was found to be significantly more effective than both doxorubicin (B1662922) and this compound in two out of three tested prostate carcinoma models. karger.comnih.gov The superior activity of BBR 3438 was particularly evident in the PC3 tumor model, leading to an appreciable rate of complete tumor regressions. karger.comnih.gov

A key aspect of preclinical evaluation involves comparing the efficacy of a new agent with established chemotherapy drugs. This compound has been compared to reference antineoplastic agents, including doxorubicin, mitoxantrone, and other anthrapyrazoles. aacrjournals.orgcancernetwork.comresearchgate.netkarger.comresearchgate.netfishersci.caguidetopharmacology.orgciteab.comguidetomalariapharmacology.orgprobes-drugs.orgwikipedia.orgctdbase.orgnih.govresearchgate.net

In studies using various murine tumors, this compound was found to be more active than several other anthrapyrazoles and mitoxantrone, and its effectiveness was comparable to that of doxorubicin. aacrjournals.org These murine tumor models included mammary adenocarcinoma 16C, colon adenocarcinoma 11a, the Ridgway osteogenic sarcoma, and mammary carcinomas arising in ras transgenic mice. aacrjournals.org

While this compound showed comparable efficacy to doxorubicin in these murine models, comparisons in human xenograft models, such as the prostatic carcinoma models mentioned earlier, sometimes showed other agents (like the novel anthrapyrazole BBR 3438) to be more effective. karger.comnih.gov The cytotoxic profiles of anthrapyrazoles, including this compound, in the NCI screen were found to be most closely related to that of mitoxantrone. nih.gov Among topoisomerase II inhibitors, the cytostatic potency in the NCI screen, in decreasing order, was mitoxantrone, followed by doxorubicin (slightly greater than this compound), azatoxin, DuP 937, and amsacrine. nih.gov

The preclinical data suggests that this compound possesses broad-spectrum antitumor activity and compares favorably to or is comparable in efficacy with established agents like mitoxantrone and doxorubicin in certain preclinical settings. aacrjournals.orgresearchgate.netresearchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Research

Systemic Disposition of Losoxantrone

The systemic disposition of this compound describes its movement within the body, encompassing absorption, distribution, metabolism, and excretion. Studies have characterized the behavior of this compound following intravenous administration in patient populations.

Plasma Clearance and Elimination Dynamics

This compound exhibits rapid plasma clearance and a slow elimination rate, indicative of extensive tissue distribution. nih.gov The pharmacokinetics of this compound have been characterized by a triphasic clearance pattern. proquest.com Following intravenous infusion, a rapid distribution phase (t½α) with a half-life of approximately 6–8 minutes has been observed. This is followed by a beta phase (t½β) around 1 hour and a prolonged terminal elimination phase (t½γ) with a half-life of approximately 36 hours.

Plasma clearance values have shown significant interindividual variability across different studies and dose levels. nih.govresearchgate.net In a study combining this compound with cyclophosphamide (B585), the average clearance was 526 ± 190 ml/min/m², with a range of 442 to 735 ml/min/m². nih.gov Another single-agent study reported an average plasma clearance of 417 ± 194 ml/min/m² for this compound doses ranging from 5 to 55 mg/m². nih.govresearchgate.net In a study involving this compound and paclitaxel (B517696), the mean clearance of this compound was 341 ml/min/m², with a range of 217–526 ml/min/m². aacrjournals.org This variability in clearance has been noted as a factor that contributed to the difficulty in implementing pharmacokinetically guided dose escalation in early clinical trials. researchgate.net Despite the variability, clearance appeared to be linear across the studied dose ranges, with no evidence of saturation kinetics observed. nih.govresearchgate.net

Here is a summary of plasma clearance data from different studies:

| Study Context | Average Plasma Clearance (ml/min/m²) | Range (ml/min/m²) | Notes |

| This compound + Cyclophosphamide | 526 ± 190 | 442 - 735 | Linear kinetics observed. nih.gov |

| This compound (single agent) | 417 ± 194 | Not specified | Dose range 5-55 mg/m². nih.govresearchgate.net |

| This compound (single agent) | 220 ± 89 | Not specified | Dose range 4-36 mg/m². nih.govresearchgate.net |

| This compound + Paclitaxel | 341 | 217 - 526 | Mean value reported. aacrjournals.org |

Tissue Distribution Patterns and Volume of Distribution

This compound demonstrates extensive tissue distribution, as suggested by its rapid distribution phase and large volume of distribution. nih.govaacrjournals.org The steady-state volume of distribution (Vss) has been reported as large, with an average of 989 ± 583 l/m² and a range of 771 to 1465 l/m² in one study. nih.gov Another study reported a mean Vss of 456 liters/m², with a range of 165-1257 liters/m². aacrjournals.org This extensive distribution is consistent with the rapid clearance from plasma. nih.govaacrjournals.org this compound has shown rapid distribution into tissues. aacrjournals.org

Here is a summary of volume of distribution data:

| Parameter | Average Value (l/m²) | Range (l/m²) |

| Steady-state Volume of Distribution (Vss) | 989 ± 583 | 771 - 1465 |

| Steady-state Volume of Distribution (Vss) | 456 | 165 - 1257 |

Extent of Plasma Protein Binding

Studies have indicated that this compound exhibits significant plasma protein binding, reported to be between 80% and 84%. researchgate.net One source specifically mentions plasma protein binding of 95 ± 1%. researchgate.net Despite this level of protein binding, the drug is still rapidly and extensively distributed into tissues. researchgate.net

Here is a summary of plasma protein binding data:

| Parameter | Value (%) |

| Plasma Protein Binding | 80-84 |

| Plasma Protein Binding | 95 ± 1 |

Biotransformation and Excretion Pathways

Understanding the metabolic fate and elimination routes of this compound is essential for a complete pharmacokinetic profile. Research has investigated how this compound is chemically altered in the body and how it is removed.

Oxidative Biotransformation Studies

Oxidative biotransformation is a key metabolic process for many drugs. Studies have investigated the oxidative metabolism of this compound. medkoo.comtandfonline.comncats.ioacs.orgresearchgate.net While specific details regarding the enzymes involved or the precise oxidative pathways were not extensively detailed in the provided search results, the occurrence of oxidative biotransformation has been confirmed. medkoo.comtandfonline.comncats.ioacs.orgresearchgate.net One study identified two regioisomeric monocarboxylic acid metabolites of this compound excreted in human urine, suggesting oxidative pathways leading to carboxylic acid formation. medkoo.com

Characterization of Drug Elimination Pathways

The primary pathway for the elimination of intravenously administered this compound in cancer patients with refractory solid tumors is fecal excretion of unmetabolized drug. researchgate.netnih.gov This elimination is presumed to occur via biliary and/or intestinal excretion. researchgate.netnih.gov

A study using [¹⁴C]this compound in four cancer patients showed a combined recovery of total radioactivity from urine and feces of 70%. researchgate.netnih.gov The majority of this radioactivity (87%) was excreted in the feces. researchgate.netnih.gov Analysis of feces extracts revealed only intact this compound. researchgate.netnih.gov Approximately 9% of the administered dose was excreted in the urine, primarily within the first 24 hours, and mostly in the form of the parent compound. researchgate.netnih.gov These findings collectively indicate that fecal excretion of unmetabolized this compound is the dominant elimination route. researchgate.netnih.gov

Here is a summary of elimination pathway data:

| Excretion Route | Percentage of Total Radioactivity Recovered | Primary Form Excreted |

| Feces | 87% | Unmetabolized drug |

| Urine | ~9% | Primarily parent drug |

Pharmacokinetic-Pharmacodynamic Correlations

Understanding the relationship between the concentration of this compound in the body and the resulting biological effects is crucial for optimizing its therapeutic use. Pharmacodynamic analysis explores this correlation, often focusing on the link between drug exposure, typically measured by the area under the concentration-time curve (AUC), and clinical or biological endpoints such as changes in neutrophil counts or tumor response nih.gov.

Relationship between Drug Exposure and Biological Effects

Studies have attempted to correlate this compound exposure, primarily assessed through plasma AUC, with biological effects. In one study, a sigmoidal Emax model was employed to analyze the correlation between the percentage change in neutrophil count at nadir during the first cycle and this compound AUC nih.gov. This model aimed to quantify the relationship between drug exposure and the extent of neutropenia, a common hematological effect of cytotoxic agents. The model incorporates parameters such as the Hill constant (H), which describes the sigmoidicity of the curve, and AUC50, representing the AUC at half-maximal effect nih.gov.

However, establishing a clear and consistent relationship between plasma AUC and all biological effects has proven challenging for this compound. For instance, in a phase I trial, while myelotoxicity (specifically neutropenia) showed some relationship with total dose, the correlation with plasma AUC was not as strong aacrjournals.org. This suggests that plasma AUC might not fully reflect the drug exposure at the critical target tissue site aacrjournals.org. This compound is known for its rapid distribution into tissues, which could explain why plasma concentrations may not always directly correlate with effects observed in tissues nih.govaacrjournals.org.

Furthermore, studies investigating the correlation between this compound exposure parameters (Cmax, AUC, or Clearance) and the grade of neutropenia, thrombocytopenia, duration of grade 4 neutropenia, or percentage decrement in absolute neutrophil count (ANC) or platelets have not consistently found linear relationships aacrjournals.org. Similarly, no direct relationship was found between first-cycle this compound exposure and the percentage decrement in left ventricular ejection fraction (LVEF) aacrjournals.org.

Despite the challenges in establishing strong correlations with plasma AUC for all endpoints, pharmacodynamic analysis using models like the sigmoidal Emax model provides a framework for understanding the exposure-response relationship for specific biological effects like neutropenia nih.gov.

Analysis of Interpatient Variability in Pharmacokinetic Parameters

Significant interpatient variability in this compound pharmacokinetics has been observed across different studies nih.govaacrjournals.orgresearchgate.netnih.gov. This variability poses challenges for pharmacokinetically guided dose escalation strategies nih.govaacrjournals.orgresearchgate.net.

In phase I trials, wide variations in plasma AUC were noted even at low dose levels aacrjournals.org. This substantial interpatient variability continued at higher doses, making it difficult to reliably estimate the dose required to achieve a target AUC aacrjournals.org. This variability contributed to the decision to complete dose escalation in a traditional manner rather than being guided solely by pharmacokinetics aacrjournals.orgresearchgate.net.

Analysis of pharmacokinetic parameters in various studies has revealed considerable variability. For example, in a study involving this compound in combination with cyclophosphamide, the percentage coefficient of variation (% CV) for pharmacokinetic parameters ranged from 30% to 60% nih.gov. Clearance, in particular, showed significant interindividual variability across different dose levels and in comparison to previous single-agent this compound studies nih.gov.

Reported average plasma clearance values for this compound have varied between studies. In a single-agent phase I study with doses ranging from 5 to 55 mg/m², the average plasma clearance was 417 ± 194 ml/min/m² nih.gov. Another single-agent study with doses from 4 to 36 mg/m² reported an average plasma clearance of 220 ± 89 ml/min/m² nih.gov. These discrepancies in clearance values are likely attributable to the large interindividual variability observed nih.govresearchgate.net.

The reasons for this significant interindividual variability in this compound pharmacokinetics are not fully understood and warrant further investigation nih.govresearchgate.net. The variability in clearance has been identified as a factor that hindered the successful implementation of pharmacokinetically guided dose escalation in early clinical trials nih.govresearchgate.net.

Summary of this compound Pharmacokinetic Variability (Example Data from Studies)

| Pharmacokinetic Parameter | Average Value (Study 1) nih.gov | Range (Study 1) nih.gov | % CV (Study 1) nih.gov | Average Clearance (Study 2) nih.gov | Average Clearance (Study 3) nih.gov |

| Clearance (ml/min/m²) | 526 ± 190 | 442 - 735 | 30 - 60% | 417 ± 194 | 220 ± 89 |

| Vss (l/m²) | 989 ± 583 | 771 - 1465 | 30 - 60% | Not Specified | Not Specified |

Note: Study 1 refers to the combination study with cyclophosphamide. Study 2 and Study 3 refer to single-agent phase I studies mentioned in the text for comparison of clearance values.

This compound pharmacokinetics are characterized by rapid distribution into tissues and a triphasic clearance pattern, with a prolonged terminal half-life nih.govaacrjournals.org. However, the considerable interpatient variability in parameters like clearance remains a notable characteristic of this compound's pharmacokinetic profile nih.govresearchgate.netnih.gov.

Combination Therapy Research with Losoxantrone

Preclinical and Clinical Combinations

Research has explored the combination of Losoxantrone with various established chemotherapeutic agents to evaluate enhanced antitumor effects.

This compound in Combination with Paclitaxel (B517696)

Preclinical and clinical studies have investigated the combination of this compound with Paclitaxel. Paclitaxel is a taxane (B156437) derivative that works by stabilizing microtubules, disrupting cell division. wikipedia.orgmims.com The combination of this compound and Paclitaxel has been explored as a rational developmental alternative, particularly in the context of metastatic breast cancer, given the notable antitumor activity of Paclitaxel-anthracycline regimens. aacrjournals.org

A Phase I and pharmacokinetic study evaluated this compound in combination with Paclitaxel in patients with advanced solid tumors. This compound was administered as a short infusion in combination with Paclitaxel given as either a 3-hour or 24-hour infusion. aacrjournals.org The study aimed to determine the feasibility, maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics of this combination. researchgate.net

Interactive Table 1: Dose Levels Evaluated in this compound and Paclitaxel Combination Study aacrjournals.org

| This compound Dose (mg/m²) | Paclitaxel Dose (mg/m²) | Paclitaxel Infusion Duration | G-CSF Support |

| 40 | 135 | 24-hour or 3-hour | Without |

| 40 | 135 | 3-hour | With |

| 50 | 135 | 3-hour | With |

| 50 | 175 | 3-hour | With |

| 50 | 200 | 3-hour | With |

| 50 | 225 | 3-hour | With |

| 60 | 225 | 3-hour | With |

This compound in Combination with Cyclophosphamide (B585)

The combination of this compound with Cyclophosphamide has also been investigated. nih.gov Cyclophosphamide is an alkylating agent widely used in the treatment of various cancers, including breast cancer, often in combination with other agents like doxorubicin (B1662922). wikipedia.org Given this compound's development as a potential replacement for anthracyclines, its combination with Cyclophosphamide, a common partner for doxorubicin, was a logical area of research. nih.gov

A Phase I study evaluated the combination of this compound and a fixed dose of Cyclophosphamide in patients with refractory solid tumors. nih.govnih.gov Cyclophosphamide was administered at a fixed dose of 500 mg/m², followed by escalating doses of this compound.

Interactive Table 2: this compound Dose Escalation with Fixed Cyclophosphamide Dose

| Cyclophosphamide Dose (mg/m²) | This compound Starting Dose (mg/m²) |

| 500 | 30 |

| 500 | 40 |

| 500 | 45 |

| 500 | 50 |

The dose-limiting toxicity observed in this study was neutropenia. nih.govnih.gov With G-CSF support, significant dose escalation of this compound was achieved. nih.govnih.gov The study recommended a dose for further testing in Phase II clinical trials. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Interactions in Combination Regimens

Investigating the pharmacokinetic (PK) and pharmacodynamic (PD) interactions between this compound and its combination partners is crucial for understanding drug disposition, efficacy, and potential for altered toxicity profiles.

Sequence-Dependent Effects on this compound's Disposition and Efficacy

Studies have explored sequence-dependent effects in combination regimens involving this compound, particularly with Paclitaxel. The order of administration of chemotherapeutic agents can influence their PK and PD profiles, potentially affecting efficacy and toxicity. aacrjournals.org

In the Phase I study of this compound and Paclitaxel, the sequence-dependent toxicological and pharmacological effects were assessed with both 3-hour and 24-hour Paclitaxel infusion schedules. aacrjournals.orgresearchgate.net While the interaction between Paclitaxel and doxorubicin, leading to reduced doxorubicin clearance, is known to be more pronounced with prolonged Paclitaxel infusions, the effects on this compound's disposition were also investigated. aacrjournals.org Plasma sampling was performed to characterize this compound pharmacokinetics when administered before or immediately after Paclitaxel. aacrjournals.org

Mechanisms of Drug Resistance to Losoxantrone and Overcoming Strategies

Intrinsic and Acquired Resistance Mechanisms

Resistance to antineoplastic agents can be broadly categorized into intrinsic (pre-existing) and acquired (treatment-induced) resistance. google.complos.org Both types of resistance can contribute to treatment failure with losoxantrone.

Alterations in DNA Topoisomerase II

This compound exerts its cytotoxic effects primarily by inhibiting DNA topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication, transcription, and repair. nih.govaacrjournals.orgnih.govbibliotekanauki.pl Alterations in Topo II, such as decreased expression levels or mutations, can lead to resistance to Topo II inhibitors like this compound. nih.govbibliotekanauki.pl Reduced levels of Topo II, particularly the alpha isoform (Topo IIα), are frequently observed in mammalian cells selected for resistance to drugs that stabilize Topo II-DNA adducts. nih.govbibliotekanauki.pl This suggests that a decrease in the cellular target can diminish the drug's effectiveness. nih.gov

Role of Drug Efflux Transporters (e.g., P-glycoprotein, ABC Transporters)

Increased transmembrane efflux of chemotherapeutic agents is a well-characterized mechanism of multidrug resistance (MDR). google.commdpi.com ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins, play a significant role in actively transporting a variety of substrates, including many chemotherapeutic drugs, out of cells. google.commdpi.comoaepublish.commedtechbcn.compharmacologyeducation.org Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp, ABCB1) and Multidrug Resistance Protein 1 (MRP1, ABCC1), is known to confer resistance to various structurally diverse drugs. google.commdpi.comoaepublish.commedtechbcn.compharmacologyeducation.org While some studies suggest that cell lines overexpressing P-gp or MRP1 are not cross-resistant to arsenic trioxide, the role of these transporters in this compound resistance has been investigated in the context of anthrapyrazoles and related compounds. plos.org this compound is listed among drugs affected by MDR mediated by ABC transporters like P-gp (MDR1, ABCB1), MRP1, and BCRP. google.com

Modulation of DNA Repair Pathways

DNA repair pathways are essential for maintaining genomic integrity. researchgate.net Cancer cells can upregulate or alter DNA repair mechanisms to counteract the DNA damage induced by chemotherapeutic agents like this compound, which causes DNA strand breaks. nih.govresearchgate.netnih.gov This modulation can lead to increased drug resistance. plos.orggoogle.com Inhibition of DNA repair pathways can decrease resistance by altering the response of tumor cells to DNA-damaging chemotherapy. google.com

Dysregulation of Apoptotic Signaling

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. plos.org Many chemotherapeutic drugs, including Topo II inhibitors, induce cell death through the activation of apoptotic pathways. plos.orgbibliotekanauki.pl Dysregulation of apoptotic signaling pathways in cancer cells can confer resistance to these drugs. google.complos.org Mechanisms such as mutations in the tumor suppressor gene TP53 or overexpression of anti-apoptotic proteins like Bcl-2 can contribute to resistance by inhibiting the cell death cascade. google.complos.org

Identification of Cross-Resistance Patterns with Other Antineoplastic Agents

Cross-resistance occurs when a cell that has become resistant to one drug also exhibits resistance to other, often structurally or mechanistically related, drugs. google.com this compound, being an anthrapyrazole and a Topo II inhibitor, may exhibit cross-resistance with other agents that share similar mechanisms of action or are substrates for the same resistance mechanisms, such as ABC transporters. google.comnih.govpharmacologyeducation.org For instance, cell lines resistant to anthracyclines like doxorubicin (B1662922) due to P-gp overexpression may also show reduced sensitivity to this compound. google.compharmacologyeducation.org Studies comparing the activity of this compound with other anthrapyrazole analogues and clinically tested agents like piroxantrone (B1684485) have been conducted, revealing diversified activity in doxorubicin-resistant cells. researchgate.net

Investigative Approaches for Circumventing this compound Resistance

Overcoming drug resistance is a critical area of cancer research. Various strategies are being investigated to circumvent resistance to agents like this compound. These approaches often focus on targeting the identified resistance mechanisms.

Strategies include the development of novel agents that are not substrates for efflux pumps or are less affected by alterations in Topo II or DNA repair pathways. mdpi.comsmolecule.com Combination therapy, using this compound in conjunction with agents that can inhibit resistance mechanisms, is another promising approach. mdpi.comsmolecule.comcancernetwork.com For example, combining this compound with inhibitors of ABC transporters could potentially increase intracellular drug accumulation and restore sensitivity in resistant cells. google.commdpi.comoaepublish.comwikipedia.orgipg.pt While clinical studies with first- and second-generation ABC transporter inhibitors have faced challenges, research continues to identify more effective inhibitors. mdpi.com

Investigative approaches also involve exploring agents that modulate DNA repair pathways or restore apoptotic signaling in resistant cells. plos.orgresearchgate.netgoogle.com Understanding the specific molecular determinants of resistance in individual tumors could potentially lead to personalized treatment strategies aimed at overcoming resistance to this compound. mdpi.com

Structure Activity Relationship Sar Studies and Analogue Development

Rational Design and Synthesis of Anthrapyrazole Analogues

The rational design and synthesis of anthrapyrazole analogues of Losoxantrone are based on the core anthrapyrazole scaffold, with modifications introduced to explore their impact on activity and pharmacological profiles. Anthrapyrazoles were developed as synthetic intercalating agents related to anthracyclines and anthracenediones, with the goal of retaining antitumor activity while improving the toxicity profile, such as reducing cardiotoxicity. karger.comlongdom.orgnih.govnih.gov The synthesis typically involves a two-stage condensation sequence starting from dichloroanthracenedione precursors. nih.gov

Chemical Modifications Influencing Cytotoxic Activity and Topoisomerase II Inhibition

Chemical modifications to the anthrapyrazole structure have been explored to understand their influence on cytotoxic activity and topoisomerase II inhibition. Studies have shown that the presence of basic side chains at the N-2 and C-5 positions of the anthrapyrazole ring structure can enhance in vivo antitumor activity. nih.govresearchgate.net The length of the carbon spacers between the proximal and distal nitrogens of the side chain, typically two to three carbons, has also been found to be important for maximizing activity. nih.gov Hydroxylation on the A-ring of the anthrapyrazole structure can also enhance cytotoxicity, with hydroxylation at the C-7 position appearing to be particularly significant. nih.govresearchgate.net

While anthrapyrazoles are thought to exert their mechanism of action, at least in part, through the inhibition of DNA topoisomerase II, the correlation between cytotoxic activity and the ability to inhibit topoisomerase II decatenation activity has not always been significant across all analogues. researchgate.net Most anthrapyrazole analogues have demonstrated the ability to induce DNA cleavage, suggesting they act, at least partially, as topoisomerase II poisons. nih.govacs.orgresearchgate.net However, cell growth inhibition has not always correlated strongly with the inhibition of topoisomerase II catalytic activity, indicating that these compounds may not act solely by inhibiting the catalytic activity of this enzyme. nih.govacs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied to anthrapyrazole analogues to build predictive models correlating structural features with biological activity. QSAR aims to relate the biological activity of a compound to its physicochemical properties or structural descriptors. ut.ee

Application of 3D-QSAR Analyses (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity analyses (3D-QSAR), such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been carried out on anthrapyrazole compounds, including analogues of this compound and Piroxantrone (B1684485). nih.govacs.orgaacrjournals.orgaacrjournals.orgscispace.com These methods utilize the 3D structures of the ligands to develop predictive models. ut.eeaacrjournals.org In CoMFA, steric and electrostatic fields are determined, while CoMSIA includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions. aacrjournals.orgaacrjournals.org These analyses are performed on aligned structures of the compounds, often docked into DNA to simulate their biologically relevant conformation. nih.govacs.orgaacrjournals.org Both CoMFA and CoMSIA have yielded statistically significant models upon partial least squares analyses in studies on anthrapyrazoles. nih.govacs.orgaacrjournals.org

Elucidation of Key Structural Features Governing Biological Activity

The 3D-QSAR analyses have helped to elucidate key structural features of anthrapyrazoles that govern their biological activity, particularly cell growth inhibitory activity and DNA binding. These studies have shown that hydrogen-bond donor interactions and electrostatic interactions with the protonated amino side chains of the anthrapyrazoles make significant contributions to high cell growth inhibitory activity. nih.govacs.orgaacrjournals.org The information derived from 3D-QSAR contour maps can be used to predict the activity of new anthrapyrazoles and guide the design of analogues with increased activity. aacrjournals.org

Development of Novel Anthrapyrazole Derivatives with Enhanced Therapeutic Index (e.g., Aza-Anthrapyrazoles)

The development of novel anthrapyrazole derivatives, such as aza-anthrapyrazoles, has been pursued with the aim of enhancing the therapeutic index. Aza-anthrapyrazoles are a series of related compounds developed to improve the antitumor activity and tolerability profile compared to classical anthrapyrazoles like this compound. karger.comnih.govresearchgate.net Specifically, 9-aza-anthrapyrazoles, where a carbon atom at position 9 is replaced by a nitrogen atom, have shown promise. scirp.orgscirp.orgacs.org

One notable example is BBR 3438, a 9-aza-anthrapyrazole analogue that has demonstrated superior efficacy against prostatic carcinoma models compared to this compound and doxorubicin (B1662922). karger.comnih.gov This enhanced efficacy is thought to be a result of factors including improved intracellular accumulation and increased DNA-binding affinity. karger.comresearchgate.netnih.gov Despite its increased cytotoxic potency, BBR 3438 was better tolerated in vivo than this compound, leading to an improved therapeutic index. karger.comresearchgate.netnih.govresearchgate.net While the molecular effects of this compound and the 9-aza analogue on the topoisomerase II target were comparable, the cytotoxic effects of BBR 3438 could be enhanced by long-term exposure due to favorable cellular accumulation and prominent DNA-binding affinity. karger.comresearchgate.netnih.gov Additionally, the lower reduction potential of 9-aza-anthrapyrazoles compared to classical anthrapyrazoles suggests a greater capacity to induce oxidative stress through free radical production, potentially contributing to delayed cell death. karger.comresearchgate.netnih.gov

Here is an interactive table summarizing some of the key findings on chemical modifications and their effects:

| Structural Modification | Effect on Cytotoxic Activity | Effect on Topoisomerase II Inhibition | Source(s) |

| Basic side chains at N-2 and C-5 | Enhanced in vivo activity | Not consistently correlated | nih.govresearchgate.net |

| 2-3 carbon spacers in side chain | Maximized activity | Not consistently correlated | nih.gov |

| A-ring hydroxylation (especially C-7) | Enhanced cytotoxicity | Not consistently correlated | nih.govresearchgate.net |

| 9-aza substitution (e.g., BBR 3438) | Enhanced cytotoxic potency | Comparable molecular effects to this compound, but enhanced effects with long-term exposure due to accumulation and DNA binding | karger.comresearchgate.netnih.govresearchgate.net |

| Protonated amino side chains | High cell growth inhibition | Contributes to activity | nih.govacs.orgaacrjournals.org |

Advanced Research Directions and Future Perspectives for Losoxantrone

Integration with Novel Drug Delivery Systems

Enhancing the delivery of chemotherapeutic agents like Losoxantrone to tumor sites while minimizing systemic exposure is a critical area of research. Novel drug delivery systems, particularly those based on nanotechnology and various carriers, offer promising strategies to improve the pharmacokinetic profile and therapeutic index of this compound.

Nanotechnology-Based Formulations for Enhanced Tumor Targeting and Reduced Systemic Toxicity

Nanotechnology-based formulations, such as nanoparticles and liposomes, have emerged as significant approaches for improving the delivery of anticancer drugs. This compound has been included in discussions and lists of therapeutic agents that can be potentially encapsulated within such systems nih.govwikipedia.orgmims.comamericanelements.comontosight.aiwikipedia.orgwikipedia.orgnih.gov. The encapsulation of cytotoxic drugs within nanoparticles aims to achieve enhanced accumulation in tumor tissue through mechanisms like the enhanced permeability and retention (EPR) effect, and potentially reduce exposure to healthy tissues, thereby mitigating systemic toxicity mims.comwikipedia.orgprobes-drugs.org.

Liposomes, as a type of nanoparticle, have been extensively studied as drug delivery vehicles for anthracycline antibiotics and related compounds, including this compound nih.govwikipedia.orgprobes-drugs.orgwikidata.orgfishersci.co.uk. Research in this area focuses on tailoring liposome (B1194612) composition and properties to control drug release kinetics, improve stability, and enhance targeting nih.govwikipedia.orgfishersci.co.uk. Studies on liposomal formulations of other anthrapyrazoles and anthraquinones highlight the potential for improved therapeutic outcomes compared to free drug administration probes-drugs.orgwikidata.orgfishersci.co.uk. The integration of this compound into such advanced nanoparticle and liposomal platforms represents a key direction for potentially improving its therapeutic window and efficacy against various malignancies.

Carrier-Mediated Delivery Approaches for Improved Pharmacokinetics and Biodistribution

Carrier-mediated delivery approaches encompass a variety of strategies utilizing specific molecules or structures to transport drugs to their intended targets. Beyond simple encapsulation in nanoparticles, this includes functionalizing carriers with targeting ligands that bind to receptors overexpressed on cancer cells or in the tumor microenvironment mims.comfishersci.atciteab.com. This compound has been listed as a potential therapeutic agent for incorporation into targeted delivery compositions utilizing nanocarriers conjugated with targeting molecules, such as those targeting matrix metalloproteinases (MMPs) found in the tumor stroma mims.com.

These carrier systems aim to improve the pharmacokinetics and biodistribution of this compound by increasing its circulation half-life, reducing off-target accumulation, and enhancing uptake by tumor cells mims.comfishersci.at. While general principles of carrier-mediated delivery for various drugs are well-established, specific research detailing the improved pharmacokinetic and biodistribution profiles of this compound when delivered via targeted carriers is an area for future exploration. The potential to deliver this compound more precisely to malignant cells could lead to increased intratumoral drug concentrations and reduced systemic exposure, thereby enhancing efficacy and minimizing adverse effects.

Biomarker Discovery for Predictive Response and Patient Selection

Identifying biomarkers that can predict patient response to this compound therapy is crucial for optimizing treatment strategies and enabling personalized medicine approaches. Biomarker discovery efforts in oncology aim to identify molecular markers that correlate with drug sensitivity or resistance, allowing for the selection of patients most likely to benefit from a particular treatment flybase.org.

While the provided information does not detail specific biomarkers predictive of this compound response, the broader field of cancer research is actively exploring various types of biomarkers, including gene expression signatures and protein markers, to guide therapeutic decisions flybase.orgwikipedia.orgamericanelements.com. The development of predictive biomarkers for this compound would likely involve comprehensive molecular profiling of tumors from patients treated with the drug to identify correlative patterns. This could include investigating markers related to DNA damage response, topoisomerase II activity, drug metabolism, or transport. For instance, research on other anticancer agents highlights the potential of gene signatures, such as IFN-γ related genes, in predicting response to certain therapies wikipedia.org. Future research is needed to identify and validate specific biomarkers that can accurately predict the likelihood of a positive response to this compound, thereby facilitating patient selection and improving clinical outcomes.

Potential Immunomodulatory Aspects of this compound and Its Analogues

The interaction between chemotherapy and the immune system is an area of growing interest in cancer research. While primarily known for its cytotoxic effects, there is some indication that this compound and its analogues may possess potential immunomodulatory aspects wikipedia.orgwikipedia.orgmims.comctdbase.orgwmcloud.orgcnr.itnih.govwikidata.org. This compound has been characterized as an immunomodulatory agent cnr.it. Anthrapyrazoles, the class of compounds to which this compound belongs, have been mentioned in the context of their potential immunomodulatory activities wikipedia.org.

In some instances, this compound has been listed alongside immunomodulatory agents in the context of combination therapies or as a component in immunomodulator-antibody-drug conjugates, suggesting a potential role in modulating the immune response wikipedia.orgmims.comctdbase.orgwmcloud.orgnih.gov. For example, certain cytotoxic drugs have been shown to induce immunogenic cell death, which can stimulate anti-tumor immune responses nih.gov. Further research is warranted to investigate the specific mechanisms by which this compound or its analogues may influence the immune system and to explore the potential for combining this compound with immunotherapies to enhance anti-tumor effects. This could involve studying its effects on immune cell populations, cytokine production, and the tumor microenvironment.

Exploration of this compound for Novel Indications and Therapeutic Applications

Beyond its initial investigation in certain cancers such as breast cancer, ovarian cancer, leukemia, and hormone-refractory metastatic prostate cancer, there is potential for exploring this compound for novel indications and therapeutic applications wikidata.orgwikipedia.orgwikipedia.org. The broad cytotoxic activity observed in preclinical studies against various tumor cell lines suggests a potential for activity in other cancer types wikidata.orgresearchgate.net.

Q & A

Q. What is the molecular mechanism of action of losoxantrone in cancer cells?

this compound intercalates into DNA, induces single- and double-stranded breaks, and inhibits topoisomerase II, disrupting DNA replication/repair and RNA/protein synthesis. Its anthrapyrazole structure reduces redox cycling, minimizing cardiotoxicity compared to anthracyclines like doxorubicin . Methodologically, these effects are validated via fluorometric DNA decatenation assays, cell viability (MTT) assays, and comparative studies with mitoxantrone .

Q. How does this compound’s cardiotoxicity profile compare to anthracyclines?

Preclinical and clinical studies show this compound has significantly lower cumulative cardiotoxicity. For example, a phase I trial reported only 1% incidence of congestive heart failure (CHF) and 4% asymptomatic decline in left ventricular ejection fraction (LVEF) in breast cancer patients, unlike anthracyclines where cardiotoxicity correlates with cumulative dosing. Monitoring via echocardiography and LVEF tracking is critical in clinical protocols .

Q. What analytical methods are used to quantify this compound in experimental settings?

Reversed-phase HPLC with UV detection (detection limit: 2 ng/mL) is standardized for quantifying residual solvents (e.g., N-methylpyrrolidone) in drug formulations . For surface contamination studies, wipe tests combined with HPLC achieve recoveries of 50–71% from glass/stainless steel surfaces, validated for cleaning validation protocols .

Q. What synergistic combinations have been explored with this compound?

Preclinical studies highlight synergy with paclitaxel, though dose escalation requires careful cardiac monitoring. Pharmacokinetic studies (e.g., phase I trials) recommend staggered administration to mitigate overlapping toxicities .

Advanced Research Questions

Q. How do this compound’s biotransformation pathways differ between species?

Rat hepatocytes metabolize this compound via cytochrome P450-mediated hydroxylation, forming ortho-/para-hydroquinone metabolites and glutathione conjugates. In contrast, human HepG2 cells show no metabolic activity under identical conditions. This discrepancy necessitates cross-species validation in pharmacokinetic models, using LC-MS/MS and 2D-NMR for metabolite identification .

Q. What structural features of anthrapyrazoles govern topoisomerase II inhibition and cytotoxicity?

Structure-activity relationship (SAR) studies reveal:

- A tertiary amine at N-2 enhances cytotoxicity (IC50: 0.1–45.2 µM across cell lines).

- Chlorine substituents at C-5/C-7 or basic side chains at C-5 inconsistently modulate activity.

- This compound’s dual side chains at N-2 and C-5 optimize DNA intercalation and topoisomerase II inhibition, validated via decatenation assays .

Q. How can contradictory data on this compound’s metabolic activation be resolved?

Rat hepatocyte studies identify oxidative activation via CYP450, but human HepG2 cells lack this pathway. Researchers must integrate primary human hepatocytes or 3D organoid models to validate metabolic relevance. Metyrapone (CYP inhibitor) suppression in rat models further complicates extrapolation to humans .

Q. Why does this compound’s topoisomerase II inhibition not consistently correlate with cytotoxicity?

While this compound is a potent topoisomerase II inhibitor (comparable to mitoxantrone), cytotoxicity varies due to off-target effects like RNA synthesis disruption. Single-cell RNA sequencing and gene knockout models (e.g., TOP2A/B-deficient cells) can decouple these mechanisms .

Q. What protocols validate this compound decontamination in laboratory equipment?

A validated protocol uses 0.5% hypochlorite bleach followed by HPLC wipe testing. Recovery rates are 57.6% (stainless steel) and 71% (glass), with residual limits <20 ng/100 cm². Method reproducibility (RSD ≤7.1%) ensures compliance with Good Laboratory Practice (GLP) .

Q. How does this compound compare to mitoxantrone in preclinical models?

COMPARE analysis of NCI-60 cell line data shows this compound and mitoxantrone share cytotoxic profiles, but this compound has lower IC50 values (e.g., 0.1 µM vs. 0.3 µM in leukemia cells). Both induce similar topoisomerase II cleavage patterns in c-myc DNA, though this compound’s reduced cardiotoxicity makes it preferable for combination therapies .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate species-specific metabolism using human-derived hepatocytes and CRISPR-edited cell lines.

- Experimental Design : Prioritize 3D cell cultures for metabolic studies and include cardiac biomarkers (e.g., troponin, BNP) in toxicity assessments.

- Advanced Tools : Use tandem mass spectrometry for metabolite profiling and single-cell omics to dissect mechanism-cytotoxicity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.